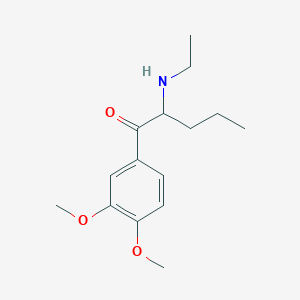

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

概要

説明

DL-4662 (塩酸塩) は、置換カチノン類に属する化学化合物です。これは、ペンテッドロンとα-ピロリジノペンチオフェノンの3,4-ジメトキシ誘導体です。 この化合物は、通常ペンテッドロンのアルファ炭素に結合しているアミノ基の代わりにエチルアミン基を特徴としています .

準備方法

合成経路と反応条件

DL-4662 (塩酸塩) の合成には、制御された条件下で3,4-ジメトキシフェニルアセトンとエチルアミンを反応させることが含まれます。この反応には通常、エタノールやジメチルホルムアミド(DMF)などの溶媒が必要であり、所望の生成物を形成するために特定の温度で行われます。 生成した化合物はその後、塩酸と反応させることで塩酸塩に変換されます .

工業生産方法

DL-4662 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応条件は、最大収量と純度を実現するために最適化されています。 最終製品は、研究や法医学的用途に適していることを確認するために、厳格な品質管理対策を受けます .

化学反応の分析

Enantiomeric Separation

DL-4662 exists as a racemate in seized samples , with separation achieved through:

- Chiral GC-MS :

- HPLC-UV :

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Stability and Degradation

- Thermal Stability : Decomposes above 200°C via retro-aldol cleavage

- Photodegradation : 35% degradation under UV light (254 nm) after 24 hr, forming demethylated byproducts

- Aqueous Stability : Stable in pH 3–9 for 48 hr; hydrolyzes to carboxylic acid at pH >10

Regulatory Status

DL-4662 is classified as a Schedule I controlled substance in the U.S. under 21 CFR §1308.11 , with explicit listing in Ohio Administrative Code 4729:9-1-01 . Its structural analogs (e.g., pentedrone) show similar regulatory restrictions globally .

科学的研究の応用

Structure and Composition

- Chemical Formula : C₁₅H₂₃NO₃

- CAS Number : 955314-83-7

- Molecular Weight : 263.35 g/mol

Synonyms

- DL-4662

- 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride

- 3',4'-Dimethoxy-alpha-(ethylamino)valerophenone

Psychoactive Effects

DL-4662 belongs to a class of substances known as synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant properties and can produce effects similar to those of amphetamines and cocaine. Research indicates that synthetic cathinones can lead to increased energy, euphoria, and heightened alertness. However, they also pose significant risks of abuse and adverse effects, including anxiety, agitation, and psychosis .

Toxicological Studies

The toxicological profile of DL-4662 has been a subject of interest due to its association with recreational use and potential for overdose. Studies have documented cases of severe toxicity linked to synthetic cathinones, highlighting the need for comprehensive toxicological assessments. For instance, a study reported multiple cases of acute poisoning related to the use of DL-4662 where symptoms included tachycardia, hypertension, and agitation .

Analytical Chemistry

Analytical methods have been developed for the identification and quantification of DL-4662 in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed to analyze this compound in forensic settings. These methods are crucial for law enforcement and clinical toxicology to detect the presence of synthetic cathinones in suspected cases of drug abuse .

Case Study 1: Fatal Poisoning Incident

A notable case involved a fatal poisoning incident where DL-4662 was identified in postmortem samples from an individual who had ingested the substance purchased online as a "bath salt" product. The investigation revealed that high concentrations of DL-4662 were present in the victim's system at the time of death, underscoring the dangers associated with synthetic cathinones .

Case Study 2: Emergency Department Presentations

Another study analyzed emergency department presentations related to synthetic cathinone use. Patients exhibited severe symptoms including hyperthermia and agitation after using products containing DL-4662. This case series highlighted the urgent need for medical professionals to recognize the signs of synthetic cathinone intoxication promptly .

Regulatory Status

DL-4662 has been classified as a controlled substance in various jurisdictions due to its psychoactive properties and potential for abuse. For example, Japan has designated it as a controlled substance since August 2014 . In the United States, ongoing discussions about regulating synthetic cathinones reflect growing concerns about public health implications.

作用機序

DL-4662 (塩酸塩) の正確な作用機序はよくわかっていません。 ドーパミンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することで、中枢神経系と相互作用すると考えられています。 これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、興奮作用をもたらします .

類似の化合物との比較

DL-4662 (塩酸塩) は、ペンテッドロンやα-ピロリジノペンチオフェノンなどの他の置換カチノンに似ています。 これは、3,4-ジメトキシフェニル基とエチルアミン置換基の存在が特徴です。 これらの構造上の違いは、薬理学的および毒性学的特性の違いにつながる可能性があります .

類似の化合物のリスト

- ペンテッドロン

- α-ピロリジノペンチオフェノン

- メスカチノン

- メフェドロン

類似化合物との比較

DL-4662 (hydrochloride) is similar to other substituted cathinones such as pentedrone and α-pyrrolidinopentiophenone. it is unique due to the presence of the 3,4-dimethoxyphenyl group and the ethylamine substitution. These structural differences may result in variations in its pharmacological and toxicological properties .

List of Similar Compounds

- Pentedrone

- α-Pyrrolidinopentiophenone

- Methcathinone

- Mephedrone

生物活性

Overview

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential biological activities. As a member of the cathinone family, it shares structural similarities with other stimulants like methamphetamine and MDMA, which can influence its biological effects.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, contributing to its pharmacological properties.

Psychoactive Effects

Research indicates that synthetic cathinones, including this compound, exhibit stimulant effects similar to those of traditional amphetamines. These compounds act primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is associated with heightened alertness, euphoria, and increased energy levels .

Toxicological Profile

The toxicological implications of this compound have been documented in various case studies. For instance, instances of acute poisoning linked to synthetic cathinones have been reported, highlighting symptoms such as tachycardia, hypertension, hyperthermia, and severe agitation . The compound has been implicated in several fatalities due to its potent stimulant effects and potential for abuse .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase extracellular dopamine levels in neuronal cell lines. This effect is mediated through its action on dopamine transporters (DAT), which are crucial for dopamine reuptake in the brain .

Case Studies

A notable case study involved a young adult who experienced severe psychological distress after consuming a product containing this compound. The patient exhibited symptoms consistent with acute stimulant intoxication, including paranoia and hallucinations. Toxicology screens confirmed the presence of this compound alongside other substances .

Comparative Biological Activity

| Compound | Mechanism of Action | Effects | Toxicity |

|---|---|---|---|

| This compound | Inhibits DAT and NET | Stimulation, euphoria | High (tachycardia, hyperthermia) |

| Mephedrone | Inhibits DAT and SERT | Euphoria, increased libido | Moderate (agitation, paranoia) |

| MDMA | Inhibits SERT and increases serotonin release | Empathy enhancement | Low to moderate |

特性

CAS番号 |

1674389-55-9 |

|---|---|

分子式 |

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC名 |

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |

InChI |

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3 |

InChIキー |

WZVCLFAACAERMB-UHFFFAOYSA-N |

SMILES |

CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O |

正規SMILES |

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

DL-4662; DL4662; DL 4662; J3.314.550K; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。